Tixocortol
Description
Classification within the Corticosteroid Landscape
Tixocortol is classified as a Class A corticosteroid, a group that also includes hydrocortisone (B1673445). It is a synthetic steroid designed to exhibit topical anti-inflammatory activity. Its mechanism of action involves binding to the glucocorticoid receptor and stimulating histone deacetylase 2. This classification underscores its structural and functional relationship to other corticosteroids while highlighting its distinct non-systemic nature. drugbank.comnih.govmedpath.comminarsdermatology.comdrugbank.com
Historical Context and Significance as a Non-Systemic Steroid
The historical significance of this compound lies in its development as a corticosteroid that avoids the systemic side effects commonly associated with traditional glucocorticoids. Research has demonstrated that this compound possesses topical anti-inflammatory properties without inducing systemic glucocorticoid and mineralocorticoid activities or toxicity. drugbank.comnih.govmedpath.comdrugbank.com
The non-systemic behavior of this compound is primarily attributed to its rapid and extensive metabolism. Studies have shown that oral administration results in a low bioavailability, typically between 10-20%, and a significantly lower plasma maximum concentration (Cmax) compared to cortisol. drugbank.com Its fast metabolism, coupled with a larger volume of distribution, contributes to the absence of systemic activity. drugbank.com Immediate liver metabolism and transformation within red blood cells are crucial factors in determining its localized properties. drugbank.comnih.gov
Comparative pharmacokinetic studies have highlighted these differences. For instance, this compound exhibits a shorter half-life and a significantly larger clearance rate when compared to cortisol. drugbank.com Furthermore, studies conducted in 1983 on this compound pivalate (B1233124), a derivative of this compound, showed that it did not induce changes in plasma cortisol levels, leukocyte counts (neutrophils, lymphocytes, monocytes, eosinophils), blood glucose, or 24-hour urinary excretion of sodium and potassium following oral, intrarectal, or intranasal administration. This contrasted with the effects observed with systemic corticosteroids like dexamethasone (B1670325) and betamethasone (B1666872). nih.gov The absence of unchanged this compound pivalate in urine, with all metabolites appearing as sulfo- and glucurono-conjugates that lacked binding affinity for glucocorticoid receptors, further explains the notable dissociation between its topical and systemic activities. nih.gov
The non-toxic and non-immunosuppressive nature observed in diverse studies positions this compound as a promising lead compound for topical or local anti-inflammatory treatments. drugbank.com Its unique profile also led to its use as a substance for screening contact allergies to Class A steroids. drugbank.comnih.govmedpath.comanaisdedermatologia.org.brcosmoderma.org
Table 1: Comparative Pharmacokinetic Properties of this compound vs. Cortisol
| Property | This compound | Cortisol |
| Oral Bioavailability | 10-20% drugbank.com | (Typically higher for systemic effects) |
| Plasma Cmax | Significantly lower than cortisol drugbank.com | (Higher, contributing to systemic effects) |
| Half-life | Shorter than cortisol drugbank.com | (Longer than this compound) |
| Clearance Rate | 33.3 L/h/kg (significantly larger) drugbank.com | (Lower than this compound) |
| Volume of Distribution | 21.7 L/kg (significantly larger) drugbank.com | (Lower than this compound) |
Beyond its established anti-inflammatory applications, recent biomedical research has explored this compound's potential in novel areas, such as its inhibitory effect on the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme critical for viral replication and assembly. nih.govrsc.org this compound has been identified as a covalent modifier of Cysteine 300 (Cys300) in Mpro, inhibiting its activity both in vitro and in cell-based assays. nih.govrsc.org Notably, this compound inhibited SARS-CoV-2 replication in ACE2 expressing HeLa cells, with biochemical and kinetic analyses indicating a non-competitive inhibitory mechanism. nih.govrsc.org Its prodrug form, this compound pivalate, also demonstrated inhibition of SARS-CoV-2 replication in HeLa-ACE2 cells at low micromolar IC50s, suggesting a potential for repurposing in the prevention or treatment of SARS-CoV-2 infection. nih.govrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-26)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDBSCORAARPPF-VWUMJDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CS)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CS)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895062 | |
| Record name | Tixocortol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
607ºC at 760 mmHg | |
| Record name | Tixocortol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
| Record name | Tixocortol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61951-99-3 | |
| Record name | Tixocortol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61951-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tixocortol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tixocortol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tixocortol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-mercapto-, (11β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIXOCORTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX3KEK657Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
50-55ºC | |
| Record name | Tixocortol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Structural Framework and Chemical Modifications
Tixocortol as a 21-Thiol Derivative of Hydrocortisone (B1673445)
This compound is a synthetic steroid that is specifically characterized as a 21-thiol derivative of hydrocortisone. nih.govrxreasoner.commedpath.comscbt.com This chemical modification involves the replacement of a hydroxyl group at the C-21 position of hydrocortisone with a sulfanyl (B85325) (thiol) group. nih.gov this compound is classified as a class A corticosteroid. nih.govrxreasoner.commedpath.com
Its molecular structure includes an 11β-hydroxy steroid, a 17α-hydroxy steroid, a 20-oxo steroid, a steroid sulfide, a 3-oxo-Δ4 steroid, and a tertiary α-hydroxy ketone. nih.gov The chemical formula for this compound is C₂₁H₃₀O₄S, with a molecular weight of 378.53 g/mol . nih.govscbt.com For comparison, hydrocortisone has a chemical formula of C₂₁H₃₀O₅. nih.govuni.lu
Table 1: Comparison of this compound and Hydrocortisone Core Chemical Properties
| Property | This compound | Hydrocortisone |
| Chemical Formula | C₂₁H₃₀O₄S | C₂₁H₃₀O₅ |
| Molecular Weight | 378.53 g/mol | 362.46 g/mol |
| Key Structural Difference | 21-Thiol group | 21-Hydroxyl group |
| Classification | Class A Corticosteroid | Corticosteroid, Glucocorticoid |
Prodrug Strategy: this compound Pivalate (B1233124) (TP)
This compound was developed and utilized as a prodrug in the form of this compound pivalate (TP). nih.gov this compound pivalate is characterized as the pivalate thioester of this compound. nih.gov The formation of TP involves the 21-sulfur of this compound participating in a thiol ester bond with pivalate. nih.gov
The prodrug strategy enables the release of the active compound: in the presence of serum or cellular esterase, this compound pivalate undergoes hydrolysis, liberating the pivalate group and yielding this compound (TX) as the active steroid. nih.govresearchgate.net this compound pivalate has a chemical formula of C₂₆H₃₈O₅S and a molecular weight of 462.65 g/mol . nih.govdrugcentral.orguni.lu
Table 2: Key Chemical Properties of this compound Pivalate
| Property | Value |
| Chemical Formula | C₂₆H₃₈O₅S |
| Molecular Weight | 462.65 g/mol |
| Structural Feature | Pivalate thioester of this compound |
| Prodrug Mechanism | Hydrolysis by esterases to release this compound |
Derivatization and Metabolite Structures in Research Contexts
Research into this compound's metabolism reveals its rapid modification within red blood cells and extensive first-pass liver metabolism. nih.govdrugbank.com Following oral administration, unchanged this compound pivalate is not detected in urine, indicating complete metabolic transformation. nih.gov
The primary metabolites of this compound are identified as sulfo- and glucurono-conjugates, which are subsequently hydrolyzed to yield neutral steroids. nih.govdrugbank.comnih.gov Metabolic transformations common to both this compound and cortisol include the reduction of the 3-keto and Δ4 system, reduction of the C-20 carbonyl group, oxidation of the C-11 alcohol, and cleavage of the side chain at C-17. nih.govnih.gov
Specific metabolic pathways involving the C-21 thiol ester function of this compound pivalate lead to transformations into methylthio, methylsulfinyl, and methylsulfonyl derivatives. nih.govnih.gov Additionally, a reductive cleavage of the C-21-S bond results in the formation of 21-methyl structures. nih.govnih.gov A significant finding from these studies is that none of these identified metabolites exhibit binding affinity for glucocorticoid receptors in vitro. nih.govnih.gov This rapid and extensive transformation into inactive metabolites largely accounts for the localized activity of this compound. nih.govnih.gov
Table 3: Key Metabolic Transformations of this compound and its Prodrug
| Metabolic Pathway | Description |
| Conjugation | Formation of sulfo- and glucurono-conjugates, which are later hydrolyzed to neutral steroids. |
| Steroid Core Transformations | Reduction of the 3-keto and Δ4 system, reduction of the C-20 carbonyl group, oxidation of the C-11 alcohol, and cleavage of the C-17 side chain. |
| C-21 Thiol Ester Modifications | Transformations into methylthio, methylsulfinyl, and methylsulfonyl derivatives. |
| C-21-S Bond Cleavage | Reductive cleavage of the C-21-S bond, leading to 21-methyl structures. |
| Glucocorticoid Receptor Affinity | None of the identified metabolites show binding affinity for glucocorticoid receptors. |
Molecular and Cellular Mechanisms of Action
Glucocorticoid Receptor Agonism and Binding Kinetics
Tixocortol functions as a glucocorticoid receptor (GR) agonist, and its mechanism of action shares similarities with other corticosteroids concerning binding sites drugbank.comnih.govebi.ac.uk. The interaction with the glucocorticoid receptor is crucial for its anti-inflammatory effects.
Studies investigating the affinity of this compound and its pivalate (B1233124) ester, this compound pivalate, for dexamethasone (B1670325) receptors have been conducted using mouse thymocytes and rat renomedullary interstitial cells. In mouse thymocytes, the relative affinity for the dexamethasone receptor (where dexamethasone is assigned a value of 1) showed a distinct rank order: dexamethasone (1), cortisol (0.20), this compound pivalate (0.16), this compound (0.065), and cortisol acetate (B1210297) (0.05). The corresponding 21-oxygenated ester, cortisol pivalate, was found to be less potent (0.080) ebi.ac.uknih.gov.
In rat renomedullary interstitial cells, this compound pivalate demonstrated a higher receptor affinity compared to this compound, with cortisol acetate exhibiting similar potency to this compound pivalate. The biological activity, measured by the inhibition of prostaglandin (B15479496) E2 (PGE2) secretion in this model, correlated with binding ability; this compound pivalate, cortisol acetate, and cortisol showed similar inhibition (38-55% at 10⁻⁶ M), while this compound was less active (26%) ebi.ac.uknih.gov.
Table 1: Relative Affinity for Dexamethasone Receptor in Mouse Thymocytes
| Compound | Relative Affinity (Dexamethasone = 1) |
| Dexamethasone | 1 |
| Cortisol | 0.20 |
| This compound Pivalate | 0.16 |
| This compound | 0.065 |
| Cortisol Acetate | 0.05 |
| Cortisol Pivalate | 0.080 |
A key characteristic contributing to this compound's localized activity and lack of systemic effects is the absence of glucocorticoid receptor affinity in its metabolites drugbank.comnih.govnih.govresearchgate.net. This compound undergoes rapid and extensive metabolic transformations, particularly within red blood cells and through first-pass liver metabolism drugbank.comnih.gov.
The metabolic pathways include the reduction of the 3-keto and delta 4 system, reduction of the C-20 carbonyl group, oxidation of the C-11 alcohol, and cleavage of the side chain at C-17 drugbank.comnih.govnih.gov. Specific transformations involving the C-21 thiol ester function result in methylthio, methylsulfinyl, and methylsulfonyl derivatives, as well as reductive cleavage of the C-21-S bond leading to 21-methyl structures nih.gov. None of these resulting metabolites exhibit binding affinity for glucocorticoid receptors in vitro, which explains the significant dissociation between the topical and systemic activities of this compound nih.govresearchgate.net.
Modulation of Inflammatory Pathways
This compound possesses topical anti-inflammatory properties, which are mediated through its influence on various inflammatory pathways nih.gov.
The mechanism of action of this compound involves its impact on prostaglandin synthesis drugbank.comnih.gov. Both this compound and its pivalate ester, this compound pivalate, have been shown to decrease the content of prostaglandin E2 (PGE2) and leukotrienes C4/D4 (LTC4/D4) in exudate fluids within a carrageenin-induced pleurisy model nih.gov. In this model, this compound pivalate (50 micrograms/pleural cavity) reduced PGE2 by 28% and LTC4/D4 by 63%, while this compound (100 micrograms) decreased PGE2 by 33% and LTC4/D4 by 31% nih.gov. Furthermore, this compound pivalate inhibited PGE2 secretion in cultured rat renomedullary interstitial cells ebi.ac.uknih.gov.
This compound 21-pivalate, a derivative of this compound, directly inhibits the generation of prostanoids from the cyclooxygenase (COX) pathway researchgate.netnih.govresearchgate.net. In in vitro studies using rabbit platelets, this compound 21-pivalate demonstrated an inhibitory effect on cyclooxygenase activity with an IC₅₀ value of 19.6 µM, without affecting the 12-lipoxygenase pathway researchgate.netnih.gov. Notably, in this experimental model, conventional anti-inflammatory glucocorticoids were ineffective, whereas non-steroidal anti-inflammatory drugs like indomethacin (B1671933) and aspirin (B1665792) successfully inhibited cyclooxygenase activity researchgate.netnih.gov. Research suggests that a specific chemical environment of the 21-thiol side chain is essential for this direct inhibitory action on the cyclooxygenase pathway researchgate.netnih.gov.
This compound pivalate has been identified as a selective inhibitor of cytokine release, particularly interleukin-5 (IL-5) researchgate.netnih.govsemanticscholar.org. Comparative studies on human bronchoalveolar lavage cells activated with phytohemagglutinin (PHA) and phorbol (B1677699) myristate acetate (PMA) showed that this compound pivalate caused a concentration-related inhibition of IL-5 release researchgate.netnih.gov. At concentrations ranging from 10⁻⁶ to 3 x 10⁻⁵ M, this compound pivalate effectively inhibited IL-5 release, while only the highest concentration tested inhibited the release of interferon-gamma (IFNγ) researchgate.netnih.gov. This selective inhibition of IL-5 release distinguishes this compound pivalate from other glucocorticoids such as budesonide (B1683875), beclomethasone (B1667900) dipropionate, dexamethasone, and hydrocortisone (B1673445), which showed broader inhibitory effects on cytokines researchgate.netnih.gov.
Table 2: Comparison of Glucocorticoid Potency in Inhibiting Cytokine Release from Human Bronchoalveolar Lavage Cells
| Glucocorticoid | Concentration Range (M) | Effect on IL-5 Release | Effect on IFNγ Release |
| Budesonide | 10⁻⁹ to 10⁻⁷ M | Most potent inhibition | Not specified |
| Beclomethasone Dipropionate | 10⁻⁸ to 10⁻⁶ M | Most potent inhibition | Not specified |
| Dexamethasone | 10⁻⁷ to 10⁻⁵ M | Less potent inhibition | Not specified |
| This compound Pivalate | 10⁻⁶ to 3 x 10⁻⁵ M | Concentration-related inhibition | Only highest concentration inhibited |
| Hydrocortisone | 10⁻⁴ M | Inhibited | Inhibited |
Pharmacokinetics and Biotransformation Research
Absorption Dynamics in Experimental Models
The absorption of tixocortol in experimental models is comparable to that of other steroids, including hydrocortisone (B1673445) drugbank.com. Following oral administration, this compound exhibits a bioavailability ranging from 10% to 20% drugbank.com. This relatively low bioavailability is associated with a significantly reduced plasma Cmax (maximum plasma concentration) when compared to cortisol drugbank.com. The rapid metabolism, coupled with a larger volume of distribution, contributes to the limited systemic activity observed with this compound drugbank.com. Urine analysis after oral administration of this compound demonstrates a complete absence of the unchanged drug, indicating extensive metabolism and rapid elimination drugbank.com.
Table 1: Comparative Absorption Parameters
| Parameter | This compound Oral Administration | Cortisol (for comparison) |
| Bioavailability | 10-20% drugbank.com | - |
| Plasma Cmax | Significantly lower drugbank.com | Higher drugbank.com |
| Unchanged Drug in Urine | Not detected drugbank.com | - |
Distribution Profile and Volume of Distribution Studies
Studies have indicated that this compound exhibits a significantly larger volume of distribution when compared to cortisol drugbank.com. Specifically, oral or intravenous administration of this compound results in a volume of distribution of 21.7 L/kg drugbank.com. This extensive distribution, combined with its rapid metabolism and low bioavailability, is a key factor in preventing this compound from exerting systemic activity drugbank.com. The presence of the C-17 position in corticosteroids serves as a protein binding site, influencing their distribution drugbank.com.
Table 2: Comparative Volume of Distribution
| Compound | Volume of Distribution (L/kg) |
| This compound | 21.7 drugbank.com |
| Cortisol | Significantly smaller drugbank.com |
Biotransformation Pathways and Metabolite Identification
This compound undergoes rapid and extensive biotransformation, which is crucial for its localized action and lack of systemic effects drugbank.comnih.gov. The metabolites of this compound are primarily sulfo- and glucurono-conjugates, which are subsequently hydrolyzed to form neutral steroids drugbank.comnih.govnih.gov. Importantly, none of these identified metabolites exhibit affinity for glucocorticoid receptors, further explaining the exclusive local activities of this compound drugbank.comnih.govnih.gov.
First-Pass Metabolism in Liver
This compound is immediately and rapidly metabolized by a first-pass liver metabolism drugbank.comnih.govmims.com. This extensive hepatic metabolism is a primary reason for this compound's local properties and its classification as a non-systemic steroid drugbank.comnih.gov.
Metabolism within Red Blood Cells
In addition to liver metabolism, this compound is rapidly modified within red blood cells drugbank.comnih.gov. This immediate transformation within red blood cells, along with first-pass liver metabolism, contributes significantly to this compound's local activity and its classification as a non-systemic steroid drugbank.comnih.gov.
Characterization of Sulfo- and Glucurono-Conjugates
The major metabolites of this compound are sulfo- and glucurono-conjugates drugbank.comnih.govnih.gov. These conjugates are later hydrolyzed, yielding neutral steroids drugbank.comnih.govnih.gov. The metabolic transformations observed, common with cortisol, include the reduction of the 3-keto and delta 4 system, reduction of the C-20 carbonyl group, oxidation of the C-11 alcohol, and cleavage of the side chain at C-17 drugbank.comnih.govnih.gov.
Specific Metabolic Transformations of the C-21 Thiol Ester Function
Specific metabolic pathways involving the C-21 thiol ester function of this compound have been characterized drugbank.comnih.govnih.gov. These transformations include its conversion into methylthio, methylsulfinyl, and methylsulfonyl derivatives drugbank.comnih.govnih.gov. Additionally, a reductive cleavage of the C-21-S bond leads to the formation of 21-methyl structures drugbank.comnih.govnih.gov. The absence of glucocorticoid receptor affinity in any of these metabolites, coupled with the extensive metabolism, clarifies the purely local activities of this compound drugbank.comnih.govnih.gov.
Pharmacodynamic Profile and Systemic Activity Research
Dissociation of Local versus Systemic Activity
Tixocortol exhibits a pronounced dissociation between its local and systemic activities, a key feature that distinguishes it from many other corticosteroids. This compound is classified as a synthetic steroid with topical anti-inflammatory properties, notably lacking significant systemic glucocorticoid and mineralocorticoid activities or associated toxicity fishersci.ca. The mechanism underpinning its localized action is attributed to its rapid metabolism, particularly within red blood cells and the liver, leading to its classification as a non-systemic steroid fishersci.caresearchgate.net.
Research findings highlight the pharmacokinetic parameters contributing to this dissociation. This compound demonstrates a significantly larger volume of distribution compared to cortisol, measuring 21.7 L/kg, and a low oral bioavailability ranging from 10% to 20% fishersci.caresearchgate.net. These factors, combined with its fast metabolism and rapid elimination, result in a negligible systemic presence of the active compound fishersci.caresearchgate.net. Studies comparing this compound pivalate (B1233124), a derivative of this compound, with hydrocortisone (B1673445) acetate (B1210297) have shown that while this compound pivalate possesses similar or even greater anti-inflammatory efficacy via local or topical routes, its systemic activity is considerably lower, ranging from 60 to 300 times less active after oral or subcutaneous administration wikipedia.orgwikipedia.org. Glucocorticoid activity was only observed at very high oral doses of this compound pivalate, and a subcutaneous dose of 300 mg/kg failed to induce significant systemic activity, unlike hydrocortisone acetate, which elicited effects at much lower doses wikipedia.orgwikipedia.org. This extensive transformation into inactive metabolites further explains the significant difference between its topical and systemic effects mims.com.
Table 1: Comparative Systemic Activity of this compound Pivalate vs. Hydrocortisone Acetate
| Compound | Route of Administration | Relative Systemic Anti-inflammatory Activity (vs. Hydrocortisone Acetate) | Glucocorticoid Activity at High Doses |
| This compound Pivalate | Oral/Subcutaneous | 60-300 times less active | Detected only at very high oral doses |
| Hydrocortisone Acetate | Oral/Subcutaneous | Reference (1x) | Detected at much lower doses |
| Source: wikipedia.orgwikipedia.org |
Effects on Pituitary-Adrenal Axis Suppression
A critical aspect of this compound's pharmacodynamic profile is its minimal impact on the pituitary-adrenal axis. Studies have consistently shown that the therapeutic effects of this compound are independent of suppression of the pituitary-adrenal axis, as evidenced by the absence of significant depression of cortisol levels fishersci.caresearchgate.net. For instance, human studies involving this compound pivalate, administered orally at doses ranging from 250 to 2000 mg or intranasally at a daily dose of 62.4 mg, did not induce any systemic glucocorticoid effects, including alterations in plasma cortisol concentrations nih.gov.
It is important to note that prolonged use of systemic glucocorticoids is known to lead to negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting in reduced endogenous cortisol production and potentially adrenal insufficiency mims.commims.com. Synthetic glucocorticoids achieve this by inhibiting the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland mims.combidd.group. Dexamethasone (B1670325), for example, is recognized as a potent ACTH suppressor bidd.group. Unlike such systemic corticosteroids, this compound's rapid metabolism and localized action largely circumvent these systemic feedback mechanisms, contributing to its favorable safety profile regarding HPA axis integrity fishersci.caresearchgate.netnih.gov.
Impact on Systemic Physiological Parameters (e.g., leukocyte count, blood glucose, electrolyte excretion)
Research into this compound's systemic physiological impact indicates a notable lack of effect on several key parameters typically influenced by systemic corticosteroids. This compound has been reported to have no discernible effect on leukocyte count, blood glucose levels, or sodium urinary excretion fishersci.caresearchgate.net.
Detailed studies involving this compound pivalate administered via oral, intrarectal, or intranasal routes further corroborate these findings. These investigations demonstrated no changes in plasma cortisol, leukocyte counts (including neutrophils, lymphocytes, monocytes, and eosinophils), blood glucose, or 24-hour urinary excretion of sodium and potassium nih.govwikidata.org. This contrasts sharply with the observed changes in these parameters following the administration of systemic corticosteroids such as dexamethasone and betamethasone (B1666872) nih.govwikidata.org.
While this compound generally does not affect electrolyte excretion, one study noted that two patients experienced fluid retention when treated with this compound pivalate, which was linked to a possible mineralocorticoid effect guidetopharmacology.org. This specific observation, although not a widespread systemic effect, highlights a potential consideration in certain clinical contexts.
Table 2: Comparison of this compound Pivalate vs. Systemic Corticosteroids on Physiological Parameters
| Physiological Parameter | This compound Pivalate Effect (Oral, Intrarectal, Intranasal) | Dexamethasone/Betamethasone Effect |
| Plasma Cortisol | No significant changes nih.govwikidata.org | Changes observed nih.govwikidata.org |
| Leukocyte Counts | No effect (neutrophils, lymphocytes, monocytes, eosinophils) nih.govwikidata.org | Changes observed nih.govwikidata.org |
| Blood Glucose | No effect nih.govwikidata.org | Changes observed nih.govwikidata.org |
| Sodium Urinary Excretion | No effect nih.govwikidata.org | Changes observed nih.govwikidata.org |
| Potassium Urinary Excretion | No effect nih.govwikidata.org | Changes observed nih.govwikidata.org |
| Source: nih.govwikidata.org |
Immunosuppressive Activity Research
Extensive research on this compound has consistently demonstrated that it is non-immunosuppressive fishersci.caresearchgate.net. Its mechanism of action does not involve the suppression of lymphocyte activity, a common characteristic of systemic glucocorticoids fishersci.caresearchgate.net. This absence of immunosuppressive activity, coupled with its low toxicity, positions this compound as a promising compound for topical or local anti-inflammatory treatments without the systemic immunosuppressive risks associated with conventional corticosteroids researchgate.net.
Despite its general non-immunosuppressive nature, it has been noted in drug interaction studies that this compound may potentially increase the immunosuppressive activities of certain other immunosuppressants, such as cyclosporine and tacrolimus, when co-administered researchgate.netwikipedia.org. This suggests that while this compound itself does not exert direct immunosuppressive effects, its presence might modulate the activity of other immunosuppressive agents in specific pharmacological contexts.
Glucocorticoids, as a class, are widely utilized for their potent anti-inflammatory and immunosuppressive properties, which can lead to increased susceptibility to infections bidd.groupfishersci.ca. This compound's profile, lacking direct systemic immunosuppression, suggests a reduced risk of such complications compared to systemically active corticosteroids.
Immunological Studies and Hypersensitivity Reactions
Diagnostic Approaches in Contact Allergy Research
The diagnosis of allergic contact dermatitis (ACD) to corticosteroids can be challenging due to their anti-inflammatory effects, which may mask or delay positive patch test reactions ijdvl.com. Tixocortol pivalate (B1233124) plays a significant role in diagnostic methodologies for corticosteroid allergy.
Patch Testing Methodologies and Marker Efficacy
Patch testing is the gold standard for diagnosing ACD, including that caused by corticosteroids benthamopen.com. This compound pivalate has been widely established as a crucial screening marker for contact allergy to hydrocortisone (B1673445) and other Class A corticosteroids such as prednisolone (B192156) and methylprednisolone (B1676475) ijdvl.comcosmoderma.orgresearchgate.netdermnetnz.org.
Historically, this compound pivalate was identified in 1989 as a marker for topical hydrocortisone allergy, with its efficacy in identifying cross-reaction patterns confirmed by intradermal testing in a 1992 study cosmoderma.org. The European Environmental and Contact Dermatitis Research Group (EECDRG) reported in 1996 that 1.3% of patients in a multicenter study of 7238 patients showed positive reactions to this compound pivalate cosmoderma.org. Along with budesonide (B1683875) and hydrocortisone-17-butyrate, this compound pivalate is recommended for inclusion in standard patch test series as a screening marker for corticosteroid allergy cosmoderma.org.
The standard European and Spanish patch test series typically include this compound pivalate at a concentration of 0.1% in petrolatum ijdvl.comactasdermo.orgactasdermo.org. Some studies have also explored the use of 1% this compound pivalate in petrolatum, with findings suggesting that while 1% may yield more positive reactions, the statistical difference between 0.1% and 1% concentrations is not significant (P=0.21) researchgate.netnih.gov. For screening purposes, 1% this compound pivalate is often recommended researchgate.netnih.gov.
The vehicle used for patch testing can influence results; petrolatum is generally preferred for this compound pivalate and budesonide, though ethyl alcohol may be a better diluent for other corticosteroids cosmoderma.org. Delayed readings, often at day 7 or even later, are crucial for detecting corticosteroid allergies, as reactions to haptens like this compound pivalate can appear after 4 days ijdvl.combenthamopen.comsfdermato.org.
Patch Test Reactivity to this compound Pivalate and Other Corticosteroids (EECDRG 1996 Study) cosmoderma.org
| Corticosteroid | Percentage of Positive Reactions (n=7238) |
|---|---|
| Budesonide | 1.4% |
| This compound Pivalate | 1.3% |
A study involving 3747 patients simultaneously patch tested with this compound pivalate at 1% and 0.1% in petrolatum found the following: nih.gov
Comparison of this compound Pivalate Concentrations in Patch Testing nih.gov
| Concentration | Patients Positive for this Concentration Only | Patients Positive for Both Concentrations | Total Positive Reactions |
|---|---|---|---|
| 1% TP | 13 | 20 | 33 |
Note: Total positive reactions for either concentration was 41 patients.
This compound pivalate's efficacy as a marker is rooted in its structural similarity to hydrocortisone, leading to cross-reactivity ijdvl.com. A positive patch test to this compound pivalate often indicates sensitivity to hydrocortisone, and it has been shown to be as sensitive and specific a marker for hydrocortisone allergy as intradermal skin tests with hydrocortisone cosmoderma.org. While a positive reaction to this compound pivalate strongly suggests a delayed-type hypersensitivity to Class A corticosteroids, approximately one-third of patients may also be allergic to other corticosteroid molecules, such as hydrocortisone-17-butyrate, due to cross-reactions aaaai.orgcosmoderma.org.
Dose-Response Relationship Studies in Sensitization
Studies investigating the dose-response relationship of this compound pivalate in sensitization have been conducted, including in animal models like the guinea pig maximization test (GPMT) nih.govresearchgate.net. These studies consider that both the allergenic and anti-inflammatory effects of corticosteroids can influence the induction and elicitation phases of sensitization, and these effects may be dose-dependent nih.gov.
A multiple-dose GPMT demonstrated significant this compound pivalate sensitization in test animals compared to control groups (p<0.05) nih.gov. Interestingly, a challenge with 1% this compound pivalate resulted in more positive reactions than a 3% challenge, suggesting that the anti-inflammatory properties of corticosteroids at higher concentrations might suppress the elicitation of allergic reactions nih.gov. The highest frequency of positive reactions was observed when animals were treated with low to intermediate induction concentrations and intermediate to high challenge concentrations of this compound pivalate nih.gov.
In human patch testing with serial dilutions, the dose-response relationship for this compound pivalate and hydrocortisone tended to be similar to that of sensitizers lacking anti-inflammatory potential medicaljournalssweden.semedicaljournalssweden.semedicaljournals.se. Patients with simultaneous reactions to many substances exhibited high patch test reactivity to this compound pivalate and hydrocortisone, whereas those with fewer reactions showed low reactivity (p≈0.001 and 0.003, respectively) medicaljournalssweden.semedicaljournalssweden.semedicaljournals.se. This suggests that the anti-inflammatory effect at higher concentrations might suppress the visible reaction, making lower concentrations potentially more effective for eliciting a positive patch test in some cases.
Toxicological Research and Safety Profile
General Toxicity Assessments in Preclinical Models
Diverse studies have indicated that tixocortol is non-toxic. uni.lu Preclinical general toxicology studies are a critical regulatory step in drug development, designed to ensure that only drug candidates with a robust safety profile progress to human trials. These studies typically involve systemic drug administration in at least two animal species, a rodent and a non-rodent model, to assess effects across vital organs. mims.com
Acute toxicity assessments for this compound Pivalate (B1233124), a common ester of this compound, have shown high tolerance in animal models, with toxicity endpoints not being achievable at the highest doses tested. fishersci.ca
| Compound | Species | Route | Endpoint | Dose | Citation |
|---|---|---|---|---|---|
| This compound Pivalate | Rat | Oral | LD50 | 2000 mg/kg | fishersci.ca |
| This compound Pivalate | Rat | Para-periosteal | LD50 | 24.2 mg/kg | fishersci.ca |
Effects on Connective Tissue Metabolism (e.g., Collagen Synthesis and Degradation)
Research has comparatively assessed the effects of this compound pivalate on collagen metabolism. A study involving mouse calvariae compared this compound pivalate with hydrocortisone (B1673445) acetate (B1210297) and beclomethasone (B1667900) dipropionate. The investigation utilized histological and biochemical methods, including hydroxyproline (B1673980) assays for collagen content and radio-assays for collagenase and collagenase inhibitor activity. wikidata.org
The findings indicated that while all tested corticosteroids influenced collagen content, dose-related increases in collagen content per wet weight of tissue were most pronounced with beclomethasone dipropionate. This compound pivalate was effective in increasing collagen content only at significantly higher concentrations compared to hydrocortisone acetate and beclomethasone dipropionate. Furthermore, hydrocortisone acetate and beclomethasone dipropionate stimulated collagenase production even at their lowest tested levels, whereas this compound pivalate showed only slight stimulation at its highest treatment concentration. wikidata.org These results suggest that this compound pivalate is considerably less likely than hydrocortisone acetate or beclomethasone dipropionate to induce degenerative changes in connective tissue during clinical use. wikidata.org
| Corticosteroid | Effect on Collagen Content (Mouse Calvariae) | Effect on Collagenase Production | Propensity for Connective Tissue Degeneration (Inferred) | Citation |
|---|---|---|---|---|
| This compound Pivalate | Increases collagen content at much higher concentrations | Slightly stimulatory at highest treatment level | Much less likely | wikidata.org |
| Hydrocortisone Acetate | Significant increases in collagen content | Stimulated at lowest levels tested | More likely | wikidata.org |
| Beclomethasone Dipropionate | Greatest increases in collagen content | Stimulated at lowest levels tested | More likely | wikidata.org |
Cutaneous Sensitization as a Toxicological Outcome
Despite its generally favorable systemic safety profile, this compound is recognized as a potent cutaneous sensitizer, capable of causing local allergic reactions. uni.lu Allergic contact dermatitis to corticosteroids is observed in approximately 4-5% of patch-tested patients with dermatitis. fishersci.ca
In studies involving patients with confirmed allergy to this compound pivalate, patch testing with serial dilutions revealed that all tested individuals reacted to both this compound pivalate and hydrocortisone, indicating potential cross-reactivity. fishersci.ca The aldehyde metabolite of hydrocortisone has also been implicated as an immunogenic degradation product, with several patients reacting to it, supporting its role as an intermediate in sensitization. fishersci.ca Preclinical data from the Guinea Pig Maximization Test (GPMT) also confirm this compound Pivalate as a positive skin sensitizer. fishersci.ca, nih.gov Cases of probable active sensitization to this compound pivalate have been documented, even in individuals with no prior history of topical corticosteroid use.
Analytical Methodologies in Tixocortol Research
Chromatographic Techniques for Compound and Metabolite Quantification
Chromatographic methods are fundamental to the separation and quantification of Tixocortol and its related substances from complex matrices such as plasma, urine, and pharmaceutical preparations.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound pivalate (B1233124). Reversed-phase HPLC methods have been developed for its determination in aqueous solutions, tablets, and nasal sprays. A typical method utilizes a C18 column as the stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and a pentanesulfonate solution at a controlled pH. airitilibrary.com Detection is commonly performed using a UV detector. airitilibrary.com Such methods are validated for linearity, accuracy, and precision to ensure their suitability for routine quality control assays. airitilibrary.com
In metabolic studies, HPLC is employed to purify and isolate metabolites from biological samples like human urine. nih.gov For instance, normal phase HPLC has been successfully used to separate sulfo- and glucurono-conjugated metabolites of this compound pivalate. nih.gov Furthermore, comparative pharmacokinetic studies in animal models have utilized HPLC analysis to determine the concentration of radiolabeled this compound pivalate and its metabolites in plasma samples. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | NOVA-PAK C18 column | airitilibrary.com |
| Mobile Phase | Acetonitrile and 0.01 M pentanesulfonate (pH 7.4) | airitilibrary.com |
| Internal Standard | Pentobarbital | airitilibrary.com |
| Flow Rate | 1.5 ml/min | airitilibrary.com |
| Detection | UV at 254 nm | airitilibrary.com |
Thin Layer Chromatography (TLC) serves as a valuable tool in the pharmacokinetic analysis of this compound and its derivatives. It is often used alongside HPLC to determine the concentration of the parent drug and its metabolites in plasma samples. nih.gov TLC is particularly useful for the separation and identification of drugs in biological samples. analyticaltoxicology.com In the context of this compound pivalate, TLC has been employed in studies comparing its pharmacokinetics to that of cortisol. nih.gov The technique's ability to handle multiple samples simultaneously makes it efficient for screening purposes in metabolic and pharmacokinetic research. news-medical.net
| Application | Matrix | Key Findings | Reference |
|---|---|---|---|
| Determination of ¹⁴C-Tixocortol pivalate and its metabolites | Rat Plasma | Used in conjunction with HPLC to quantify radioactivity and specific compounds. | nih.gov |
| Separation of this compound pivalate from Cortisol | Rat Plasma | Facilitated comparative pharmacokinetic analysis. | nih.gov |
Mass Spectrometry for Structural Elucidation of Metabolites
Mass Spectrometry (MS) is an indispensable technique for identifying the chemical structures of this compound metabolites. Following isolation by methods like HPLC, metabolites are subjected to MS analysis. nih.gov Techniques such as desorption chemical ionization/NH3 and electron impact/direct line introduction mass spectrometry have been utilized for the structural identification of this compound pivalate metabolites found in human urine. nih.gov These analyses have revealed that the metabolic transformations of this compound pivalate include reduction of the 3-keto, delta 4 system, reduction of the C-20 carbonyl group, oxidation of the C-11 alcohol, and cleavage of the side chain at C-17. nih.gov Furthermore, specific metabolic pathways involving the C-21 thiol ester function have led to the identification of methylthio, methylsulfinyl, and methylsulfonyl derivatives, as well as 21-methyl structures resulting from reductive cleavage. nih.gov
The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for the structural elucidation of metabolites in complex biological samples. researchgate.netnih.gov High-resolution MS and multistage fragmentation (MSn) can provide detailed structural information, even for low-abundance metabolites. researchgate.net
Bioanalytical Assays for Receptor Binding and Biological Activity
To understand the pharmacological effects of this compound and its metabolites, bioanalytical assays are employed to assess their binding affinity for glucocorticoid receptors. nih.gov Research has shown that the metabolites of this compound pivalate, identified through the analytical techniques described above, exhibit no binding affinity for these receptors in vitro. nih.gov This lack of receptor binding by the metabolites provides a molecular explanation for the significant dissociation between the topical anti-inflammatory activity and the lack of systemic glucocorticoid effects of the parent drug. nih.gov These receptor binding assays are critical for correlating the chemical structure of the metabolites with their biological activity, or lack thereof.
| Metabolite Type | Receptor Binding Affinity (Glucocorticoid Receptor) | Implication | Reference |
|---|---|---|---|
| Sulfo- and glucurono-conjugates | None detected | Contributes to the lack of systemic activity. | nih.gov |
| Methylthio, methylsulfinyl, and methylsulfonyl derivatives | None detected | Explains the dissociation between topical and systemic effects. | nih.gov |
| 21-methyl structures | None detected | Supports the rapid transformation into inactive compounds. | nih.gov |
Comparative Research Studies on Tixocortol
Comparison of Pharmacokinetic and Pharmacodynamic Profiles with Endogenous Corticosteroids (e.g., Cortisol)
Comparative pharmacokinetic and pharmacodynamic studies have highlighted significant differences between tixocortol pivalate (B1233124) (TP) and endogenous corticosteroids such as cortisol. Research conducted in rats demonstrated that this compound pivalate exhibits substantially higher plasma clearance and volume of distribution values compared to cortisol. Specifically, this compound pivalate's plasma clearance was approximately 6 times greater (33.3 L/h/kg vs. 4.7 L/h/kg for cortisol), and its volume of distribution was around 10 times larger (21.7 L/kg vs. 1.9 L/kg for cortisol). wikipedia.org
This compound pivalate undergoes rapid conversion to its active form, this compound, with comparable plasma concentrations observed for both compounds. wikipedia.org A notable distinction lies in their oral bioavailability; while cortisol shows complete bioavailability via the oral route, this compound pivalate and this compound exhibit low oral bioavailability, ranging from 0.10 to 0.20. wikipedia.org Furthermore, for an equivalent oral dose of 25 mg/kg, the peak plasma concentrations (Cmax) of this compound pivalate and this compound were approximately 100 times lower than those of cortisol. wikipedia.org This combination of rapid metabolism, large volume of distribution, and low oral bioavailability is considered a primary factor contributing to the lack of systemic glucocorticoid activity observed with this compound pivalate, making it suitable for local applications with minimal systemic impact. wikipedia.org
Table 1: Comparative Pharmacokinetic Parameters of this compound Pivalate and Cortisol in Rats (2.5 mg/kg i.v. dose)
| Parameter | Cortisol (C) | This compound Pivalate (TP) | Ratio (TP/C) |
| Plasma Clearance (L/h/kg) | 4.7 | 33.3 | ~6 |
| Volume of Distribution (L/kg) | 1.9 | 21.7 | ~10 |
| Oral Bioavailability (25 mg/kg p.o.) | Complete | 0.10-0.20 | - |
| Plasma Cmax (25 mg/kg p.o.) | High | ~100 times less than Cortisol | 0.01 |
Comparative Efficacy in Anti-Inflammatory Models against Other Steroids (e.g., Hydrocortisone (B1673445) Acetate (B1210297), Beclomethasone (B1667900) Dipropionate)
The anti-inflammatory efficacy of this compound pivalate has been assessed in comparison to other corticosteroids, including hydrocortisone acetate and beclomethasone dipropionate. In in vitro studies, all three compounds demonstrated the ability to suppress T-cell activation. However, a key differentiation emerged in in vivo models: this compound pivalate was found to be non-toxic and non-immunosuppressive when administered to mice, even at high dose levels. In contrast, hydrocortisone acetate and beclomethasone dipropionate displayed toxicity and immunosuppressive effects at their highest tested doses. This profile suggests a potential advantage for this compound pivalate in topical treatments for allergic conditions of mucous membranes, attributed to its low toxicity and absence of generalized immunosuppression.
Further research explored the inhibitory effects of this compound pivalate on cytokine release from human bronchoalveolar lavage cells in vitro, comparing it with budesonide (B1683875), beclomethasone dipropionate (BDP), dexamethasone (B1670325), and hydrocortisone. Budesonide (10⁻⁹ to 10⁻⁷ M) and BDP (10⁻⁸ to 10⁻⁶ M) were identified as the most potent inhibitors of interleukin-5 (IL-5) and interferon-gamma (IFN-gamma) release. Dexamethasone (10⁻⁷ to 10⁻⁵ M) exhibited less potency, with a lower maximum inhibitory effect compared to budesonide or BDP. This compound pivalate (10⁻⁶ to 3 x 10⁻⁵ M) demonstrated a concentration-dependent inhibition of IL-5 release, but only the highest concentration significantly inhibited IFN-gamma release. Hydrocortisone (10⁻⁴ M) inhibited both IL-5 and IFN-gamma release. Notably, this compound pivalate appeared to function as a selective inhibitor of IL-5 release, a characteristic not observed with the other glucocorticoids evaluated.
Table 2: Comparative Efficacy in Anti-Inflammatory Models (In Vitro/In Vivo)
| Compound | In Vitro T-cell Activation Suppression | In Vivo Toxicity/Immunosuppression (Mice) | In Vitro Cytokine Inhibition (IL-5/IFN-gamma) |
| This compound Pivalate | Yes | Non-toxic, Non-immunosuppressive | Selective IL-5 inhibition; IFN-gamma at high conc. |
| Hydrocortisone Acetate | Yes | Toxic, Immunosuppressive | Inhibits IL-5 and IFN-gamma |
| Beclomethasone Dipropionate | Yes | Toxic, Immunosuppressive | Most potent for both IL-5 and IFN-gamma |
| Budesonide | Not specified | Not specified | Most potent for both IL-5 and IFN-gamma |
| Dexamethasone | Not specified | Not specified | Less potent than Budesonide/BDP for both IL-5 and IFN-gamma |
| Hydrocortisone | Not specified | Not specified | Inhibits IL-5 and IFN-gamma |
Comparative Studies in Allergic Rhinitis Models
This compound pivalate has been investigated for its effectiveness in the treatment of allergic rhinitis through comparative studies. A double-blind clinical trial evaluated the efficacy of intranasal this compound pivalate against beclomethasone dipropionate in patients experiencing seasonal allergic rhinitis over a two-week period. The study concluded that there was no significant difference in symptomatic relief between the two treatment groups, as assessed by both the patients and the physicians. This finding suggests that this compound pivalate offers comparable symptomatic relief to beclomethasone dipropionate in the intranasal management of seasonal allergic rhinitis.
Comparative Analysis of Sensitization Potential and Patch Test Markers
This compound pivalate is widely recognized as a valuable marker for identifying contact allergy to hydrocortisone and other corticosteroids, particularly those belonging to Class A. Comparative studies have assessed its sensitization potential alongside other corticosteroids used in patch testing, such as hydrocortisone-17-butyrate and hydrocortisone.
In a prospective study involving 727 patients, positive reactions were observed in 3.9% of patients tested with this compound pivalate, 1.4% with hydrocortisone-17-butyrate, and only 0.4% with hydrocortisone. These results indicate that this compound pivalate is a more effective screening agent for corticosteroid contact sensitivity than hydrocortisone, given the high rate of false negatives associated with hydrocortisone patch tests. The higher detection rate with this compound pivalate underscores its utility as a screening substance, even though some detected reactions may represent cross-reactivity to hydrocortisone.
Further investigations using repeated open application testing (ROAT) and patch testing with hydrocortisone creams and ointments in patients who tested positive for this compound pivalate have demonstrated its clinical relevance. ROAT yielded positive results in 75% of patients using hydrocortisone cream, compared to 38% with hydrocortisone ointment. Similarly, patch testing was positive with hydrocortisone cream in 85% of patients versus 7% with hydrocortisone ointment. These findings emphasize the role of the vehicle in sensitization and confirm the clinical significance of positive this compound pivalate patch tests in a majority of patients.
The inclusion of this compound pivalate (typically at 0.1% in petrolatum or ethanol) and budesonide (0.01%) in standard patch test series, such as those used in Europe and Spain, is recommended as these two compounds together can identify over 90% of individuals with corticosteroid allergies.
Table 3: Comparative Sensitization Rates in Patch Tests
| Compound | Patient Cohort (N) | Positive Reaction Rate (%) | Role as Patch Test Marker |
| This compound Pivalate | 727 | 3.9 | Primary screening marker for Class A corticosteroids |
| Hydrocortisone-17-butyrate | 727 | 1.4 | Secondary screening marker |
| Hydrocortisone | 521 | 0.4 | High false-negative rate |
Emerging Research Avenues and Future Directions
Repurposing Investigations (e.g., Antiviral Activity against SARS-CoV-2)
Recent research has identified Tixocortol (TX) as a promising compound for repurposing in the fight against SARS-CoV-2. This interest stems from its demonstrated ability to inhibit key viral processes, suggesting its potential for preventing and/or treating SARS-CoV-2 infections. This compound Pivalate (B1233124) (TP), a prodrug of this compound previously marketed as a nasal spray, also exhibits similar inhibitory effects, further enhancing the prospects for nasal delivery as a prophylactic or therapeutic strategy nih.govrsc.orgnih.gov. The National Cancer Institute (NCI) is actively seeking collaborators for co-development and commercialization of this compound as a coronavirus main protease inhibitor, highlighting its recognized potential.
Inhibition of Viral Proteases (e.g., Mpro)
Coronaviruses, including SARS-CoV-2, depend on the viral-encoded chymotrypsin-like main protease (Mpro or 3CLpro) for their replication and assembly nih.govrsc.orgnih.gov. Mpro is crucial for processing viral polyproteins into functional components necessary for the viral life cycle. This compound has been identified as an inhibitor of SARS-CoV-2 Mpro activity both in vitro and in cell-based Mpro expression assays nih.govrsc.org. Specifically, this compound acts as a covalent modifier of Cysteine 300 (Cys300), an allosteric site on the Mpro enzyme nih.govrsc.orgnih.gov. This allosteric targeting of Cys300 represents a distinct mechanism of inhibition compared to active site inhibitors like Nirmatrelvir nih.gov.
Mechanism of Antiviral Action (e.g., Allosteric Covalent Inhibition, Dimerization Impairment)
The mechanism by which this compound inhibits Mpro involves allosteric covalent inhibition. Research indicates that this compound primarily acts at Cys300 to inhibit Mpro nih.govrsc.orgnih.gov. This allosteric binding, in part, leads to the impairment of Mpro dimerization nih.govrsc.orgnih.gov. Mpro functions as an active homodimer, and interference with its dimerization can lead to inactivation and block SARS-CoV-2 replication nih.govrsc.org. Biochemical and kinetic assays have shown that this compound acts as a non-competitive inhibitor of Mpro nih.govrsc.org. While Cys300 plays a significant role, studies also suggest the involvement of an additional cysteine target in the inhibition of wild-type Mpro nih.govrsc.org.
Efficacy in Cellular Viral Replication Models
This compound and its prodrug, this compound Pivalate, have demonstrated efficacy in inhibiting SARS-CoV-2 replication in cellular models. Both compounds effectively block SARS-CoV-2 replication in HeLa-ACE2 cells nih.govrsc.orgnih.gov. These studies reported inhibitory effects at low micromolar IC₅₀ values, indicating their potency in a cellular context nih.govrsc.orgnih.gov. Furthermore, this compound displayed an inhibitory effect against Mpro when added to cell culture up to 18 hours prior to coronavirus infection, suggesting potential for prophylactic use.
Table 1: Efficacy of this compound and this compound Pivalate in Cellular Viral Replication Models
| Compound | Cellular Model | Target | Efficacy (IC₅₀) | Reference |
| This compound (TX) | HeLa-ACE2 cells | SARS-CoV-2 replication | Low micromolar | nih.govrsc.orgnih.gov |
| This compound Pivalate (TP) | HeLa-ACE2 cells | SARS-CoV-2 replication | Low micromolar | nih.govrsc.orgnih.gov |
Exploration of Novel Derivatives and Analogues
Current emerging research avenues predominantly focus on the repurposing of this compound and its established prodrug, this compound Pivalate, for antiviral applications against SARS-CoV-2 nih.govrsc.orgnih.gov. While this compound is a 21-thiol derivative of hydrocortisone (B1673445), and this compound Pivalate is its pivalate thioester prodrug, the exploration of other novel derivatives or analogues of this compound for new or distinct therapeutic applications beyond its known anti-inflammatory effects or the recently discovered antiviral activity is not prominently detailed in the current research landscape nih.gov. Research in this area primarily centers on understanding and optimizing the existing this compound and this compound Pivalate compounds for their identified antiviral potential.
Q & A
Q. What is the molecular structure of tixocortol pivalate, and how does it influence its anti-inflammatory activity?
this compound pivalate (C₂₆H₃₈O₅S) is a 21-thiol derivative of hydrocortisone, with a pivaloyl ester substitution enhancing its topical stability . The molecular structure features a pregnane skeleton with hydroxyl groups at positions 11 and 17, critical for binding glucocorticoid receptors. Its anti-inflammatory activity arises from localized inhibition of proinflammatory cytokines via nuclear receptor activation, without systemic absorption due to rapid hepatic metabolism . Structural analysis via X-ray crystallography reveals distinct hydrogen-bonding networks in its polymorphic forms, which may affect solubility and bioavailability .
Q. How is this compound pharmacologically classified, and what distinguishes it from other corticosteroids?
this compound is classified under the World Health Organization’s ATC code A07EA05 as a locally acting corticosteroid . Unlike systemic corticosteroids (e.g., prednisone), it lacks mineralocorticoid activity and exhibits negligible systemic effects due to its rapid degradation into inactive metabolites. This makes it a preferred agent for contact allergy screening and mucosal inflammation studies .
Q. What in vitro models are validated for assessing this compound pivalate’s topical efficacy?
Researchers commonly use ex vivo human skin models to evaluate its permeability and anti-inflammatory effects. Methods include:
- Keratinocyte assays : Measure IL-6/IL-8 suppression via ELISA .
- Transwell diffusion studies : Quantify drug penetration rates using Franz cells .
- Lymphocyte proliferation tests : Assess immunosuppressive activity in peripheral blood mononuclear cells (PBMCs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anti-inflammatory efficacy data between this compound pivalate and hydrocortisone across experimental models?
Discrepancies often arise from variations in experimental design:
- Model specificity : Hydrocortisone may show higher efficacy in systemic models, while this compound excels in localized, mucosal tissues due to its metabolism-resistant formulation .
- Dosage calibration : Use pharmacokinetic profiling to standardize effective concentrations across studies .
- Data normalization : Apply statistical tools (e.g., ANOVA with post-hoc tests) to account for inter-laboratory variability in cytokine measurement protocols .
Q. What experimental strategies are recommended for characterizing polymorphic forms of this compound pivalate in crystallographic studies?
Two orthorhombic polymorphs (P2₁2₁2₁ space group) have been identified via single-crystal X-ray diffraction:
- Polymorph (I) : Hydrogen-bonded layers along the b-axis.
- Polymorph (II) : Disordered molecular layers along the c-axis . Key methodologies:
- Thermal analysis : Differential scanning calorimetry (DSC) to identify phase transitions.
- Vibrational spectroscopy : Compare IR/Raman spectra to distinguish hydrogen-bonding patterns .
- Solvent-mediated crystallization : Control solvent polarity to isolate specific polymorphs .
Q. What methodological considerations are critical when designing longitudinal studies to evaluate this compound’s local effects without systemic absorption?
- Biomarker selection : Monitor serum cortisol levels and adrenal function to exclude systemic activity .
- Tissue-specific sampling : Use microdialysis in target tissues (e.g., nasal mucosa) for pharmacokinetic analysis .
- Blinding protocols : Implement double-blind, placebo-controlled designs to reduce bias in efficacy assessments .
- Ethical compliance : Adhere to human subject research guidelines, including informed consent and IRB approvals .
Methodological Frameworks for Research Design
- PICOT framework : Structure research questions around Population (e.g., patients with ulcerative colitis), Intervention (this compound dosage), Comparison (placebo/active controls), Outcome (mucosal healing), and Time (6-week follow-up) .
- Reproducibility standards : Document experimental protocols in alignment with the Beilstein Journal of Organic Chemistry guidelines, including supplementary material for method replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
